molecular formula C5H5ClO2 B2629560 2-Chlorocyclobutene-1-carboxylic acid CAS No. 2248413-15-0

2-Chlorocyclobutene-1-carboxylic acid

Cat. No. B2629560
CAS RN: 2248413-15-0
M. Wt: 132.54
InChI Key: ODHAMWGIQHTSHT-UHFFFAOYSA-N
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Description

2-Chlorocyclobutene-1-carboxylic acid is a chemical compound that has gained attention in the scientific community due to its unique properties and potential applications. This compound is a cyclobutene derivative that contains a carboxylic acid and a chlorine atom. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied.

Scientific Research Applications

Synthetic Applications in Organic Chemistry
2-Chlorocyclobutene-1-carboxylic acid and its derivatives serve as versatile intermediates in organic synthesis. Their applications range from the synthesis of ketoalkanedioic acids, significant for their roles in the Krebs cycle, to the formation of complex polymer structures via ring-opening metathesis polymerization (ROMP). For instance, the oxidative cleavage of cycloalkene-1-carboxylates derived from such carboxylic acids, followed by oxidation, affords important 1-monoesters of 2-ketoalkanedioic acids, showcasing their utility in synthesizing cell-permeable prodrug forms of α-ketoglutarate, a critical intermediate in the tricarboxylic acid cycle (Jung & Deng, 2012). Additionally, the study on the reactivities of 1-substituted cyclobutene derivatives in ROMP reactions highlights the potential of these compounds in creating polymers with varying chemical properties, depending on the substituents and reaction conditions used (Song et al., 2010).

Catalysis and Green Chemistry
The exploration of transition-metal-free reactions, such as the chlorocyclization of amines with carboxylic acids, underscores the role of 2-Chlorocyclobutene-1-carboxylic acid and similar compounds in facilitating novel, environmentally friendly synthetic routes. Such methods offer a sustainable approach to synthesizing chloro-substituted heterocycles, which are valuable in pharmaceutical and agrochemical research (Xiao et al., 2015).

Material Science and Polymer Chemistry
In the realm of materials science, the structural modification of carboxylic acids, including 2-Chlorocyclobutene-1-carboxylic acid derivatives, plays a pivotal role in designing novel materials. The investigation into the properties of carboxylic acid adducts of B(C6F5)3, for instance, reveals insights into the Lewis base behavior of these acids and their potential in initiating polymerization reactions, thus opening avenues for creating new polymeric materials with tailored properties (Mitu & Baird, 2006).

Environmental Chemistry
The study on the degradation of deep-eutectic solvents based on choline chloride and carboxylic acids, including 2-Chlorocyclobutene-1-carboxylic acid, highlights the importance of understanding the stability and reactivity of such solvents in various conditions. This knowledge is crucial for their application in green chemistry and sustainable processes, as it informs the development of more stable and environmentally friendly solvent systems (Rodriguez Rodriguez et al., 2019).

properties

IUPAC Name

2-chlorocyclobutene-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClO2/c6-4-2-1-3(4)5(7)8/h1-2H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODHAMWGIQHTSHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=C1C(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

132.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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